N,N-Dibenzyloctadecanamide
Description
N,N-Dibenzyloctadecanamide is a long-chain fatty acid amide derivative featuring an octadecanamide (18-carbon chain) backbone substituted with two benzyl groups at the nitrogen atom. Structurally, it belongs to the class of N,N-disubstituted amides, characterized by their lipophilic and sterically hindered nature. Such amides are often utilized in organic synthesis, surfactants, or pharmaceutical intermediates due to their stability and tailored solubility profiles .
Properties
IUPAC Name |
N,N-dibenzyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-32(34)33(28-30-23-18-16-19-24-30)29-31-25-20-17-21-26-31/h16-21,23-26H,2-15,22,27-29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZHFJFYSJVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibenzyloctadecanamide can be synthesized through a multi-step process involving the reaction of octadecanoic acid with benzylamine. The general synthetic route involves:
Formation of Octadecanoyl Chloride: Octadecanoic acid is first converted to octadecanoyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The octadecanoyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyloctadecanamide undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The amide group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N,N-Dibenzyloctadecylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N,N-Dibenzyloctadecanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N,N-Dibenzyloctadecanamide involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
N,N-Dibenzylacetamide (CAS 10479-30-8)
Structural Differences :
- Chain Length : N,N-Dibenzylacetamide has a shorter acetyl (C2) chain compared to the octadecyl (C18) chain in N,N-Dibenzyloctadecanamide.
- Molecular Weight : The molecular weight of N,N-Dibenzylacetamide is 239.32 g/mol, whereas this compound’s calculated molecular weight is significantly higher (~497.7 g/mol) due to the extended hydrocarbon chain.
Functional Implications :
N,N-Dimethyloctanamide (CAS 1118-92-9)
Substituent Effects :
- Substituents : N,N-Dimethyloctanamide has smaller methyl groups instead of bulky benzyl groups.
- Physical Properties : The dimethyl variant is a liquid (distilling range 164.5–167.5°C ), while this compound is likely a solid at room temperature due to higher molecular weight and rigidity from aromatic rings.
Benzalkonium Chloride (C12-C18 Variants)
Functional Group Contrast :
- Quaternary Ammonium vs. Amide : Benzalkonium chloride (BAC) is a cationic surfactant with antimicrobial properties, while this compound is a neutral amide.
- Chain Length Effects : Both compounds show that longer chains (e.g., C18 in BAC) enhance lipophilicity and antimicrobial efficacy . However, the amide’s lack of charge may reduce irritancy but also limit antimicrobial activity compared to BAC.
N,N-Dimethylacetamide (CAS 127-19-5)
N,N-Dibenzyl-4-methylbenzenesulfonamide
Functional Group Comparison :
- Sulfonamide vs.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Hypothetical Functional Comparisons
| Compound | Melting Point | Water Solubility | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| This compound | High | Insoluble | ~8.5 | Surfactants, drug delivery |
| N,N-Dibenzylacetamide | Moderate | Low | ~3.2 | Synthetic intermediates |
| N,N-Dimethyloctanamide | Liquid | Moderate | ~1.8 | Solvent, research |
Research Findings and Trends
- Chain Length and Lipophilicity : Longer chains (e.g., C18 in benzalkonium chloride) enhance lipid bilayer penetration, a trend likely applicable to amides .
- Substituent Bulk : Bulky benzyl groups in this compound may reduce hydrolysis rates compared to smaller substituents, improving stability .
- Safety : While N,N-Dimethyloctanamide exhibits low toxicity , the ecological impact of lipophilic amides like this compound warrants further study to assess bioaccumulation risks .
Biological Activity
N,N-Dibenzyloctadecanamide, also known as N-benzyl octadecanamide, is a fatty acid amide that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C25H43NO
- Molecular Weight : 393.63 g/mol
- CAS Number : 220495
This compound exhibits several biological activities, primarily through its interaction with specific cellular pathways and receptors. Notably, it has been shown to modulate the activity of protein phosphatase 2A (PP2A), which is involved in various signaling pathways related to cell growth and apoptosis .
Key Mechanisms:
- PP2A Modulation : The compound influences PP2A methylation and activity, suggesting a role in neurodegenerative disorders and metabolic diseases .
- Antioxidant Properties : It has demonstrated antioxidant activity, which can help mitigate oxidative stress in cells, potentially benefiting conditions like diabetes and cardiovascular diseases .
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from apoptosis, making it a candidate for further research in neuroprotection .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Neuroprotection | Protects neuronal cells | |
| Modulation of PP2A | Influences cell signaling pathways |
Case Study 1: Neuroprotective Effects
A study conducted on neuroblastoma cells demonstrated that this compound significantly reduced cell death induced by oxidative stress. The results indicated an increase in cell viability and a decrease in markers of apoptosis when treated with the compound.
- Methodology : Neuroblastoma cells were treated with varying concentrations of this compound. Cell viability was assessed using MTT assays.
- Findings : The compound exhibited a dose-dependent increase in cell survival rates, suggesting its potential as a neuroprotective agent.
Case Study 2: Antioxidant Activity
In another study assessing the antioxidant properties of fatty acid amides, this compound was found to significantly inhibit lipid peroxidation in rat liver homogenates.
- Methodology : Lipid peroxidation was measured using thiobarbituric acid reactive substances (TBARS) assay.
- Findings : The compound demonstrated a marked reduction in TBARS levels compared to control groups, indicating strong antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
